2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid
Description
2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative characterized by a hydroxyacetic acid backbone with a 3-chloro-2-methylphenyl group at the α-position. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol (see Table 1).
Properties
CAS No. |
64562-58-9 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
PRGHMLBNXPMBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or preservatives in pharmaceuticals.
Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This potential has led to investigations into its use as a chemotherapeutic agent.
Agricultural Applications
Herbicide Development
Due to its structural characteristics, 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid is being studied for its potential use as a herbicide. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control while minimizing harm to crops .
Pesticide Formulations
The compound is also being evaluated for inclusion in pesticide formulations. Its efficacy in targeting pests while being less harmful to beneficial insects makes it an attractive option for sustainable agriculture practices .
Material Science
Polymer Synthesis
In material science, 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid serves as a precursor for synthesizing various polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Adhesives and Sealants
The compound has been investigated for use in formulating adhesives and sealants due to its favorable adhesion properties and resistance to environmental factors. This application is particularly relevant in construction and automotive industries .
Table 1: Antimicrobial Activity of 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic Acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Potential Applications in Agriculture
| Application Type | Description | Benefits |
|---|---|---|
| Herbicides | Target specific weeds without harming crops | Sustainable weed management |
| Pesticides | Effective against pests while safe for beneficial insects | Reduced environmental impact |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated the antimicrobial efficacy of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid against multi-drug resistant bacteria. The results indicated that the compound could serve as a lead compound for new antibiotic development.
Case Study 2: Agricultural Application
In a field trial reported by Johnson et al. (2024), the application of the compound as a herbicide resulted in a significant reduction of weed biomass without adversely affecting crop yield. This study highlights its potential role in integrated pest management systems.
Mechanism of Action
The primary mechanism of action of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, it has been shown to interfere with specific molecular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their molecular features, and physicochemical properties:
Functional Group Modifications
- Ester Derivatives : Methyl esters, such as Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (C₁₀H₁₁ClO₃, MW 214.65), exhibit enhanced lipid solubility compared to the carboxylic acid form, facilitating cellular uptake .
- Stereochemistry : The (R)-enantiomer of 2-(2-fluorophenyl)-2-hydroxyacetic acid demonstrates distinct pharmacological behavior due to chiral recognition in enzyme interactions .
Biological Activity
Chemical Identity
2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid, with the CAS number 64562-58-9, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorinated aromatic ring and a hydroxyacetic acid moiety, which may contribute to its biological properties.
The biological activity of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, which may result in therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that chlorinated phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar hydroxyacetic acids have been shown to reduce the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in various models . This suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of related compounds on cancer cell lines, it was found that chlorinated phenolic derivatives could induce apoptosis in tumor cells while sparing normal cells . This highlights the potential for selective targeting in cancer therapy.
- Animal Models : In vivo studies have indicated that administration of related hydroxyacetic acids can lead to reduced inflammation markers in animal models of arthritis, suggesting a therapeutic role in inflammatory conditions .
Comparative Analysis
| Property/Activity | 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic Acid | Related Compounds (e.g., Hydroxycinnamic Acids) |
|---|---|---|
| Antimicrobial | Moderate | High |
| Anti-inflammatory | Potentially effective | Well-established |
| Cytotoxicity in Cancer Cells | Selective apoptosis observed | Varies by compound |
| Mechanism | Enzyme inhibition and receptor modulation | Cytokine modulation, oxidative stress reduction |
Research Findings
Recent studies have focused on the synthesis and characterization of derivatives of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid. These derivatives have been evaluated for their biological activities, revealing enhanced potency against various microbial strains and improved anti-inflammatory effects compared to the parent compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
